molecular formula C23H21N3O3 B6118573 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide

2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide

Cat. No. B6118573
M. Wt: 387.4 g/mol
InChI Key: NLCKFPLFDHXTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide is not fully understood. However, it has been shown to modulate the activity of several signaling pathways, including the NF-κB and MAPK pathways. 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of ERK1/2 and JNK. In addition, 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to activate the Nrf2/ARE pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In addition, 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with good yield and purity. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit a range of pharmacological activities. However, there are also some limitations to using 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the mechanism of action of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide. One area of research is the potential use of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to fully understand the mechanism of action of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide and to optimize its pharmacological properties for potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide involves the reaction of 2-aminobenzoxazole with 3-methoxybenzaldehyde, followed by the reaction of the resulting product with 4-pyridinepropanol. The final step involves the reaction of the product with 6-chloro-1-hexanoyl chloride to yield 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide. The synthesis of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been optimized to yield a high purity product with good yield.

Scientific Research Applications

2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective effects. 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. In addition, 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has also been shown to protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-(1-pyridin-4-ylpropyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-3-19(15-9-11-24-12-10-15)25-22(27)16-7-8-20-21(14-16)29-23(26-20)17-5-4-6-18(13-17)28-2/h4-14,19H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCKFPLFDHXTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)NC(=O)C2=CC3=C(C=C2)N=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.